4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-methyl-5-methylsulfanyl-1,2,4-triazole with an appropriate halogenated precursor under basic conditions.
Coupling with Benzamide: The triazole intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.
4-tert-butyl-N-[4-(5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness
The presence of both the methylsulfanyl group and the tert-butyl group in 4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide imparts unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-21(2,3)16-10-6-15(7-11-16)19(26)22-17-12-8-14(9-13-17)18-23-24-20(27-5)25(18)4/h6-13H,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDLAHQWNKXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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